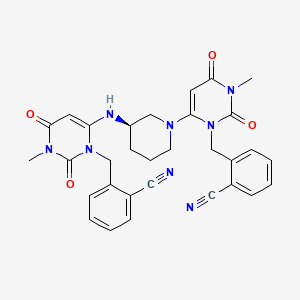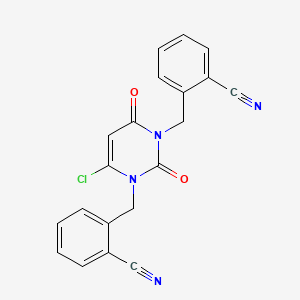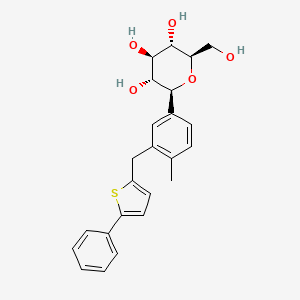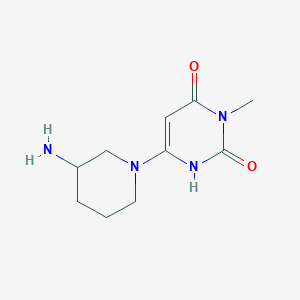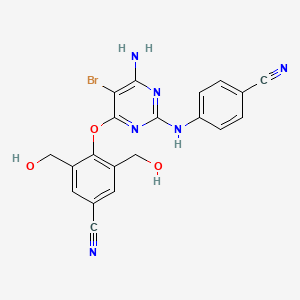
ジヒドロキシエトラビリン
説明
Dihydroxy Etravirine is also known as 4- [ [6-Amino-5-bromo-2- [ (4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-bis (hydroxymethyl)benzonitrile . It is a derivative of Etravirine, which is a drug used for the treatment of HIV . Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) and unlike the currently available agents in the class, resistance to other NNRTIs does not seem to confer resistance to Etravirine .
Synthesis Analysis
The synthesis of Etravirine has been optimized through a microwave-promoted method, which significantly reduced the reaction time from 12 hours to 15 minutes and improved the overall yield from 30.4% to 38.5% .Molecular Structure Analysis
The Dihydroxy Etravirine molecule contains a total of 47 bonds. There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 triple bonds, 18 aromatic bonds, 3 six-membered rings, 1 primary amine (aromatic), 1 secondary amine (aromatic), 2 nitriles (aromatic), 2 hydroxyl groups, and 2 primary alcohols .Chemical Reactions Analysis
Etravirine has been found to form co-crystals with three carboxylic acids, namely adipic acid, benzoic acid, and 4-hydroxybenzoic acid .Physical and Chemical Properties Analysis
Etravirine is a lipophilic substance, practically insoluble in aqueous solutions, soluble in a number of organic solvents . The melting point of Etravirine ranges from 259 to 263 °C . Since the melting of the substance is accompanied by decomposition, high temperatures processes should be avoided .科学的研究の応用
膀胱がん治療
ジヒドロキシエトラビリン (ETV) は、膀胱がんの潜在的な治療法として研究されています。 研究によると、ETVはUM-UC-5膀胱がん細胞に対して顕著な治療効果を示すことが示されています {svg_1}。これは、がん細胞の増殖を阻害する効果を示す、低いIC50値を有する、研究で最も有効な薬剤として特定されています。 この研究はまた、ETVが他の薬剤と組み合わされた場合の相乗効果も強調しており、膀胱がんの革新的な治療戦略におけるその役割を示唆しています {svg_2}.
抗腫瘍療法のためのCK1ε阻害
ETVは、腫瘍の進行に関連する経路における主要な調節因子であるカゼインキナーゼ1ε(CK1ε)の潜在的な阻害剤として再利用されています {svg_3}。CK1εを阻害することにより、ETVは抗腫瘍剤として機能し、がん治療に対する新しいアプローチを提供する可能性があります。 この薬剤のCK1εとの相互作用は、分子ドッキングとダイナミクスによって検証されており、高い理論的な結合親和性を示しており、新しい抗がん剤の開発につながる可能性があります {svg_4}.
HIV治療
従来、エトラビリンはHIV感染症の治療のための抗レトロウイルス薬として使用されています。 これは、非ヌクレオシド逆転写酵素阻害剤として機能し、ダルナビールなどの他の薬剤と組み合わせて使用されることがよくあります {svg_5}。HIV治療におけるその役割は確立されており、その有効性を高め、副作用を軽減するための研究が進行しています。
個別化医療
ETVの個別化医療への応用は有望であり、特にがん研究において有望です。個々の患者のプロファイルに基づいてさまざまなレベルの有効性を示す能力は、個別化された治療計画の候補としています。 これは、個々のニーズに合わせて治療を調整するという個別化医療のより広範な目標と一致しています {svg_6}.
薬剤再利用
ETVの可能性は、その最初の用途を超えており、さまざまな治療用途への再利用を提案する研究があります。 膀胱がん治療におけるその有効性とCK1ε阻害剤としての役割は、この薬剤の汎用性と他の疾患への再利用の可能性を示しています {svg_7} {svg_8}.
相乗的な薬物組み合わせ
ETVに関する研究では、治療効果を高めるために他の薬剤との組み合わせ使用にも焦点を当てています。 ETVで観察された相乗効果は、単独の薬剤よりも効果的な併用療法の一部となる可能性を示唆しています {svg_9}.
作用機序
Target of Action
Dihydroxy Etravirine, also known as Etravirine, primarily targets the reverse transcriptase enzyme of the human immunodeficiency virus type 1 (HIV-1) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiretroviral therapy.
Mode of Action
Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to the reverse transcriptase, blocking both DNA-dependent and RNA-dependent polymerase activity . This prevents the synthesis of DNA from the RNA genome of the virus, thereby inhibiting the replication of the virus .
Biochemical Pathways
The primary biochemical pathway affected by Etravirine is the HIV replication cycle . By inhibiting the reverse transcriptase enzyme, Etravirine disrupts the conversion of viral RNA into DNA, a critical step in the replication of the virus . This results in a decrease in the production of new virus particles.
Pharmacokinetics
Etravirine exhibits a moderate intersubject variability and no time dependency in its pharmacokinetic profile . It is highly protein-bound to albumin and α1-acid glycoprotein and shows a relatively long elimination half-life of 30–40 hours . Etravirine is metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . Renal elimination of Etravirine is negligible .
Result of Action
The molecular effect of Etravirine is the inhibition of the reverse transcriptase enzyme , which leads to a block in the replication of the HIV-1 virus . On a cellular level, this results in a decrease in the production of new virus particles, thereby reducing the viral load in the body .
Action Environment
Etravirine exhibits the potential for bi-directional drug-drug interactions with other antiretrovirals and concomitant medications through its interactions with cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These interactions can influence the action, efficacy, and stability of Etravirine. For instance, the use of ritonavir and rifabutin decreases Etravirine levels .
Safety and Hazards
将来の方向性
Etravirine is an essential medicine for the treatment of HIV, which is still inaccessible to millions of people worldwide. To overcome the disadvantageous issues in the existing synthetic methods of Etravirine, an efficient and practical synthetic method was optimized . Despite similar pharmacokinetic and pharmacodynamic results compared with twice-daily dosing, larger studies are needed to fully support once-daily Etravirine dosing in treatment-naïve individuals .
生化学分析
Biochemical Properties
Dihydroxy Etravirine exerts its effects via direct inhibition of the reverse transcriptase enzyme of HIV-1 . It directly binds to reverse transcriptase, blocking DNA-dependent and RNA-dependent polymerase activity . The major metabolites of Dihydroxy Etravirine are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .
Cellular Effects
Dihydroxy Etravirine has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV-1 . This inhibition disrupts the viral replication process, thereby reducing the number of viruses in the body .
Molecular Mechanism
The molecular mechanism of Dihydroxy Etravirine involves direct binding to the reverse transcriptase enzyme of HIV-1, thereby blocking its activity . This binding interaction inhibits the enzyme’s ability to synthesize DNA from viral RNA, a critical step in the viral replication process .
Temporal Effects in Laboratory Settings
Etravirine, from which Dihydroxy Etravirine is derived, has been shown to retain its inhibitory activity against HIV reverse transcriptase over time .
Metabolic Pathways
Dihydroxy Etravirine is likely involved in similar metabolic pathways as Etravirine. Etravirine is primarily metabolized by cytochrome P450 (CYP) isozymes: CYP3A4, CYP2C9, and CYP2C19 . These enzymes play a crucial role in the biotransformation of Etravirine, leading to the formation of its major metabolites .
特性
IUPAC Name |
4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-bis(hydroxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O3/c21-16-18(24)26-20(25-15-3-1-11(7-22)2-4-15)27-19(16)30-17-13(9-28)5-12(8-23)6-14(17)10-29/h1-6,28-29H,9-10H2,(H3,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILEPRAYYVRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3CO)C#N)CO)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747668 | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-67-6 | |
| Record name | Dimethylhydroxy etravirine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246818676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-bis(hydroxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLHYDROXY ETRAVIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4JRR5Z56V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


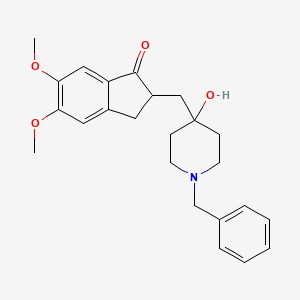
![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/no-structure.png)

